tert-Butyl (3-formylchroman-3-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-formyl-2,4-dihydrochromen-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(18)16-15(9-17)8-11-6-4-5-7-12(11)19-10-15/h4-7,9H,8,10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLFNVGQXYVCON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2=CC=CC=C2OC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Synthetic Transformations of Tert Butyl 3 Formylchroman 3 Yl Carbamate
Reactions of the Formyl Group (Aldehyde Functionality)
The formyl group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. Its reactivity in the tert-butyl (3-formylchroman-3-yl)carbamate scaffold is modulated by the electronic and steric effects of the adjacent Boc-protected amino group and the chroman ring system.
Nucleophilic addition is a fundamental reaction of aldehydes. The addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate, which is typically protonated to yield an alcohol.
The reduction of the formyl group in chromone-based structures to a primary alcohol is a key transformation, yielding 3-hydroxymethyl derivatives. While direct studies on this compound are not prevalent, research on the closely related 3-formylchromones provides significant insight. The selective reduction of the aldehyde carbonyl in the presence of the pyrone carbonyl and the α,β-unsaturated double bond presents a synthetic challenge.
Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in conjunction with aluminum chloride (AlCl₃) have been used, but often result in low yields. uchile.cl A more effective and selective method involves the use of 2-propanol as a hydrogen source with basic alumina (B75360) as a heterogeneous catalyst. uchile.cl This method avoids harsh reagents and allows for the clean conversion of the formyl group to a hydroxymethyl group in good yields without affecting other reducible sites in the molecule. uchile.cl This approach is expected to be applicable to the saturated chroman system of this compound, affording tert-butyl (3-(hydroxymethyl)chroman-3-yl)carbamate.
Table 1: Selected Methods for the Reduction of 3-Formylchromones
| Reagent/Catalyst | Solvent | Temperature | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| NaBH₄ / AlCl₃ | THF/Ether | N/A | 3-Hydroxymethylchromone | Low | uchile.cl |
| Basic Alumina | 2-Propanol | 75 °C | 3-Hydroxymethylchromone | 50-60 | uchile.cl |
Data is for the analogous 3-formylchromone system.
The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to the formyl group allows for the formation of new carbon-carbon bonds, leading to secondary alcohols. This reaction would transform the formyl group of this compound into a secondary alcohol bearing the alkyl or aryl group from the organometallic reagent.
No specific examples of such reactions on this particular substrate are documented in the surveyed literature. However, based on general principles of organic chemistry, the reaction is feasible. The primary challenge would be the steric hindrance imposed by the quaternary center at the C3 position, which is substituted with the bulky Boc-amino group. This steric crowding could potentially hinder the approach of the nucleophilic organometallic reagent to the aldehyde carbonyl, possibly requiring harsher reaction conditions or resulting in lower yields compared to unhindered aldehydes. The choice of a less bulky organometallic reagent might be necessary to achieve efficient conversion.
Condensation reactions of the formyl group with active methylene (B1212753) compounds or amines provide powerful methods for C-C and C-N bond formation, respectively, leading to diverse and complex molecular architectures.
The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgsigmaaldrich.com Extensive research on 3-formylchromone demonstrates its utility in such reactions. nih.govnih.gov It readily condenses with various active methylene compounds, including malonic acid derivatives (like diethyl malonate), malononitrile (B47326), and barbituric acid, typically in the presence of a base like pyridine. nih.gov
These reactions proceed via the formation of a vinylogous intermediate, which subsequently undergoes dehydration to yield a new, conjugated double bond. For instance, the reaction of 3-formylchromone with malononitrile gives the corresponding (4-oxo-4H-chromen-3-yl)methylenemalononitrile. nih.gov By analogy, this compound is expected to undergo similar Knoevenagel condensations to produce various α,β-unsaturated derivatives, extending the carbon chain at the C3 position.
Table 2: Knoevenagel Condensation of 3-Formylchromone with Active Methylene Compounds
| Active Methylene Compound | Base/Solvent | Product Type | Reference |
|---|---|---|---|
| Malonic acid | Pyridine | E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acid | nih.gov |
| Diethyl malonate | Pyridine | E-β-(4-oxo-4H-1-benzopyran-3-yl)ethyl acrylate | nih.gov |
| Cyanoacetic acid | Pyridine | E-β-(4-oxo-4H-1-benzopyran-3-yl)acrylonitrile | nih.gov |
| Malononitrile | Pyridine | (4-oxo-4H-1-benzopyran-3-yl)methylenemalononitrile | nih.gov |
| Barbituric acid | Pyridine | 5-((4-oxo-4H-chromen-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | nih.gov |
Data is for the analogous 3-formylchromone system.
Aldehydes react with primary amines to form imines (Schiff bases) and with secondary amines to form enamines. masterorganicchemistry.com The reactivity of 3-formylchromones with a variety of amines has been well-documented. d-nb.infonih.govacs.org Primary amines readily react with the formyl group to yield an enamine-adduct, which can exist in equilibrium with the corresponding imine. nih.govresearchgate.net The reaction pathway can be complex, sometimes involving subsequent reactions like the opening of the pyrone ring, depending on the amine and reaction conditions. d-nb.inforesearchgate.net
For this compound, reaction with a primary amine (R-NH₂) would be expected to yield the corresponding N-substituted imine, tert-butyl (3-((R-ylimino)methyl)chroman-3-yl)carbamate. Similarly, reaction with a secondary amine (R₂NH) would lead to the formation of an enamine. The steric hindrance around the formyl group could influence the rate of these reactions, but the fundamental reactivity remains a key pathway for introducing nitrogen-containing substituents.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Sodium borohydride |
| Aluminum chloride |
| 3-Hydroxymethylchromone |
| tert-Butyl (3-(hydroxymethyl)chroman-3-yl)carbamate |
| Grignard reagents |
| Organolithium reagents |
| Diethyl malonate |
| Malononitrile |
| Barbituric acid |
| Pyridine |
| (4-oxo-4H-chromen-3-yl)methylenemalononitrile |
Oxidation to Carboxylic Acid Derivatives
The formyl group at the C3-position is readily susceptible to oxidation, providing a straightforward route to the corresponding carboxylic acid, tert-butyl (3-caroxychroman-3-yl)carbamate. This transformation is a key step for introducing a carboxylic acid moiety, which can serve as a handle for further functionalization, such as amide bond formation. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the tolerance of other functional groups within the molecule.
Common and effective methods for the oxidation of α-amino aldehydes to their corresponding carboxylic acids include Pinnick oxidation and the use of potassium permanganate (B83412) or Jones reagent. The Pinnick oxidation, utilizing sodium chlorite (B76162) (NaClO₂) buffered with a mild acid, is particularly mild and high-yielding, making it suitable for complex molecules with sensitive functional groups.
Table 1: Representative Conditions for Oxidation of Aldehydes to Carboxylic Acids
| Reagent System | Typical Solvent | Conditions | Notes |
|---|---|---|---|
| NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | Room Temperature | High selectivity for aldehydes; the alkene acts as a chlorine scavenger. |
| KMnO₄ | Acetone/H₂O | 0 °C to Room Temperature | Strong oxidant; may require careful control of reaction conditions to avoid over-oxidation. |
For this compound, the mild conditions of the Pinnick oxidation would be preferable to preserve the acid-labile Boc protecting group.
Umpolung Reactivity
The term "umpolung," or polarity inversion, describes the process of reversing the normal reactivity of a functional group. ethz.ch In the case of the formyl group of this compound, the carbonyl carbon is electrophilic. Umpolung strategies transform this electrophilic center into a nucleophilic one, creating an acyl anion equivalent that can react with various electrophiles. arkat-usa.org This approach allows for the formation of carbon-carbon bonds that are not accessible through traditional enolate chemistry. arkat-usa.org
One common method to achieve umpolung in aldehydes involves the formation of intermediates like cyanohydrins or, more relevantly for α-amino aldehydes, α-imino anions. organic-chemistry.orgnih.gov For instance, the aldehyde can be converted into an α-amino anion equivalent through amination and subsequent decarboxylation. organic-chemistry.org These in-situ generated nucleophilic species can then participate in reactions such as palladium-catalyzed allylations to form homoallylic amines. organic-chemistry.org
While direct umpolung studies on this compound are not extensively reported, the general principles are applicable. The conversion to an N-substituted imine, followed by deprotonation at the α-carbon (the original aldehyde carbon), would generate a nucleophilic species. This intermediate could then be trapped with an electrophile, leading to a new substituent at the C3 position. This strategy represents a powerful tool for the α-functionalization of the carbonyl group. nih.gov
Transformations Involving the Chroman Ring System
Functionalization of the Benzene (B151609) Moiety (e.g., Aromatic Substitution if applicable)
The benzene portion of the chroman ring is a site for potential functionalization, primarily through electrophilic aromatic substitution. The existing ether oxygen and the alkyl portion of the heterocyclic ring act as ortho-, para-directing activators. However, the steric bulk of the rest of the molecule might influence the regioselectivity of the substitution. The tert-butyl group itself is also an ortho-para director. stackexchange.com
Potential electrophilic aromatic substitution reactions include:
Nitration: Using nitric acid and sulfuric acid to introduce a nitro group, likely at the 6- or 8-position.
Halogenation: Employing reagents like N-bromosuccinimide (NBS) or molecular bromine with a Lewis acid catalyst to install a halogen atom.
Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid. These reactions can sometimes be challenging on highly activated rings due to potential side reactions.
Transition metal-catalyzed C-H activation is a more modern and selective method for functionalizing such aromatic systems, allowing for the introduction of various groups with high regiocontrol. nih.govresearchgate.net
Modifications at the Chiral C3-Position
The C3 position, being a quaternary stereocenter, is a key site for synthetic modifications that can significantly alter the molecule's structure and properties. researchgate.net The existing formyl and Boc-amino groups serve as handles for a variety of transformations.
Reductive Amination of the Formyl Group: The aldehyde can be converted into a new amine via reaction with a primary or secondary amine, followed by reduction of the resulting imine or enamine. This allows for the extension of a side chain from the C3 position.
Wittig and Related Olefinations: The formyl group can be transformed into an alkene, providing a scaffold for further reactions like Michael additions or metathesis.
Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the aldehyde to form secondary alcohols, introducing a new stereocenter. The stereochemical outcome would be influenced by the existing chirality at C3.
The development of asymmetric methods for the synthesis of polysubstituted chiral chromans highlights the importance of controlling the stereochemistry at this position. chemrxiv.orgchemrxiv.orgnih.govrsc.org
Ring Expansion or Contraction Strategies (if reported for similar structures)
While specific ring expansion or contraction reactions of this compound are not widely documented, strategies reported for similar heterocyclic systems could potentially be applied. Ring expansion and contraction reactions are valuable for accessing different ring sizes from a common precursor. wikipedia.org
Ring Expansion: One reported strategy for forming chromans involves the Lewis acid-promoted rearrangement and 1,2-shift of spirodienone intermediates, effectively expanding a five-membered spiro ring to the six-membered heterocyclic ring of the chroman. oup.comoup.com
Ring Contraction: Ring contractions often proceed through cationic, anionic, or carbenoid intermediates. wikipedia.org For example, a Favorskii-type rearrangement of an α-halo ketone derivative of the chroman could potentially lead to a ring-contracted product. harvard.edu
Ring-Opening/Ring-Closing: Some chromone (B188151) derivatives undergo Addition of Nucleophile/Ring Opening/Ring Closing (ANRORC) rearrangements, which could be adapted to modify the core structure. nih.govacs.org For instance, a palladium-catalyzed process involving an initial aza-Michael addition followed by ring-opening and subsequent intramolecular aryloxycarbonylation has been used to convert 3-iodochromone into chroman-2,4-diones. nih.govacs.org
Deprotection Chemistry of the tert-Butyl Carbamate (B1207046)
The tert-butyl carbamate (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively facile removal. rsc.orgacsgcipr.org The deprotection of the Boc group on this compound would yield the corresponding primary amine, 3-amino-3-formylchroman, a versatile intermediate for further synthesis.
The most common method for Boc deprotection is treatment with strong acids. total-synthesis.comfishersci.co.uk The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. total-synthesis.comcommonorganicchemistry.com
Table 2: Common Reagents for Boc Deprotection
| Reagent/Method | Solvent | Typical Conditions | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) commonorganicchemistry.com | Dichloromethane (DCM) | Room Temperature, 1-3 h | Very common and effective; TFA is volatile and corrosive. |
| Hydrochloric Acid (HCl) fishersci.co.uk | Dioxane, Methanol (B129727), or Ethyl Acetate | Room Temperature, 1-4 h | Provides the amine as its hydrochloride salt. |
| Oxalyl Chloride/Methanol rsc.orgrsc.org | Methanol | Room Temperature, 1-4 h | A mild method tolerant of many other functional groups. rsc.orgrsc.org |
| Phosphoric Acid (aq.) organic-chemistry.org | Water/Co-solvent | Elevated Temperature | An environmentally benign and selective method. organic-chemistry.org |
| Lewis Acids (e.g., ZnBr₂) fishersci.co.uk | Dichloromethane (DCM) | Room Temperature | Useful for substrates that are sensitive to strong protic acids. |
The choice of deprotection method is critical, especially when other acid-sensitive functional groups are present in the molecule. numberanalytics.com For this compound, methods using TFA in DCM or HCl in an organic solvent are standard procedures. Milder alternatives like aqueous phosphoric acid or oxalyl chloride in methanol could be employed if the integrity of the chroman ring or other functionalities is a concern. rsc.orgorganic-chemistry.org
Derivatization of this compound
The synthetic value of this compound lies in its capacity to serve as a versatile precursor to more complex molecules. The formyl group, in particular, acts as a handle for carbon-carbon and carbon-heteroatom bond formation.
The formyl group at the C3 position is a key site for derivatization. Analogous to the well-documented reactivity of 3-formylchromones, this aldehyde can undergo a variety of condensation reactions to generate new chroman-based structures. scispace.comresearchgate.net For example, Knoevenagel condensation with active methylene compounds such as malononitrile or cyanoacetic acid can yield α,β-unsaturated products. scispace.com These reactions extend the carbon framework and introduce new functional groups, transforming the initial substrate into a more complex and synthetically useful building block. The resulting molecules, featuring a chroman core with appended functionalities, are valuable intermediates for the synthesis of larger, more complex target structures. researchgate.net
The structure of this compound is well-suited for the construction of fused heterocyclic systems, which are common motifs in pharmacologically active compounds. The general strategy involves leveraging the reactivity of the 3-formyl group with bifunctional nucleophiles. scispace.comresearchgate.net
Following deprotection of the Boc group, the resulting 3-amino-3-formylchroman intermediate possesses both a nucleophilic amine and an electrophilic aldehyde in close proximity. This arrangement is ideal for reactions with various reagents to construct fused rings. For instance, reaction with α-haloketones could lead to the formation of fused pyrazine (B50134) rings, while condensation with hydrazines could yield fused pyridazine (B1198779) systems. The ability to generate a reactive amino-aldehyde intermediate makes the title compound a powerful precursor for creating a diverse library of complex heterocyclic structures built upon the chroman scaffold. researchgate.net
Advanced Mechanistic and Computational Investigations
Mechanistic Studies of Reaction Pathways for Synthesis
The synthesis of 3,3-disubstituted chromans, such as tert-Butyl (3-formylchroman-3-yl)carbamate, can be achieved through several strategic approaches, with organocatalyzed intramolecular cyclizations being a prominent method. A likely pathway involves a domino oxa-Michael/Michael reaction of a phenol (B47542) derivative bearing an α,β-unsaturated aldehyde moiety. nih.govacs.org Mechanistic studies of these pathways are essential for controlling stereochemistry and reaction efficiency.
The synthesis is postulated to proceed through several key intermediates. In an organocatalyzed domino reaction, the initial step involves the activation of the α,β-unsaturated aldehyde by a chiral amine catalyst to form a reactive iminium ion intermediate. This is followed by an intramolecular oxa-Michael addition of the phenolic hydroxyl group onto the activated double bond, leading to the formation of the chroman ring. This cyclization generates a new intermediate, which, after hydrolysis, yields the final 3,3-disubstituted chroman. nih.gov
Another potential pathway involves a base-catalyzed intramolecular oxa-Michael addition. In this case, a phenoxide ion, generated by the deprotonation of the phenol, acts as the nucleophile. The phenoxide then attacks the β-position of the α,β-unsaturated aldehyde, forming an enolate intermediate. Subsequent protonation of the enolate yields the final product. The nature of the base and the solvent can significantly influence the stability and reactivity of these intermediates. nih.gov
The table below outlines the plausible key intermediates in a proposed organocatalyzed synthesis.
| Step | Intermediate | Description |
| 1 | Iminium Ion | Formed from the reaction of the α,β-unsaturated aldehyde precursor with a chiral amine catalyst. This activation enhances the electrophilicity of the β-carbon. |
| 2 | Enamine | Following the intramolecular cyclization, an enamine intermediate is formed prior to hydrolysis. |
| 3 | Hemiacetal | In some domino reaction sequences, a hemiacetal can be formed as an intermediate, which can then be further transformed. nih.gov |
Computational studies, particularly Density Functional Theory (DFT), have been instrumental in analyzing the transition states and reaction energetics of similar cyclization reactions. For the intramolecular oxa-Michael addition, the key C-O bond-forming step is the rate-determining step. Transition state calculations help in understanding the stereochemical outcome of the reaction. e3s-conferences.org
In organocatalyzed reactions, the transition state often involves a complex interplay of non-covalent interactions between the substrate, the catalyst, and the solvent. For instance, hydrogen bonding between the catalyst and the substrate can stabilize the transition state and lower the activation energy, thereby accelerating the reaction and controlling the stereoselectivity. nih.govacs.org The energy difference between the transition states leading to different stereoisomers determines the enantiomeric excess of the product. e3s-conferences.org
A summary of typical energetic considerations is provided in the table below.
| Energetic Parameter | Description | Implication for Synthesis |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to proceed. Lower activation energies lead to faster reaction rates. | Catalysts are employed to lower the activation energy of the rate-determining step. |
| Reaction Energy (ΔG) | The overall free energy change of the reaction. A negative value indicates a spontaneous reaction. | The formation of the stable chroman ring ensures a favorable thermodynamic driving force. |
| Transition State Stabilization | Non-covalent interactions (e.g., hydrogen bonding) that lower the energy of the transition state. | Crucial for both catalysis and stereocontrol in asymmetric synthesis. |
Kinetic studies can provide valuable insights into the reaction mechanism. By monitoring the reaction progress under different conditions (e.g., varying catalyst loading, substrate concentration, or temperature), a rate law can be determined, which can support or refute a proposed mechanism. For instance, a first-order dependence on both the substrate and the catalyst concentration would be consistent with a bimolecular rate-determining step. rsc.org
Stereochemical probe experiments are crucial for understanding the origin of stereoselectivity. By using enantiomerically pure catalysts and analyzing the stereochemical outcome of the reaction, the facial selectivity of the nucleophilic attack can be determined. Furthermore, the use of deuterated substrates can help to elucidate the nature of proton transfer steps in the reaction mechanism. The principles of kinetic versus thermodynamic control are also important considerations, where reaction conditions can be tuned to favor the formation of either the faster-forming kinetic product or the more stable thermodynamic product. wikipedia.orgnumberanalytics.comlibretexts.org
Computational Chemistry Approaches
Computational chemistry has become an indispensable tool for investigating the structural and electronic properties of complex organic molecules like this compound.
DFT calculations are widely used to predict the geometric and electronic structure of molecules. For this compound, DFT can be employed to determine the optimal three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These calculations can also provide insights into the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). d-nb.infodntb.gov.uaresearchgate.net
The reactivity of the molecule can be predicted by analyzing various DFT-derived parameters. The HOMO-LUMO energy gap, for example, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps can visualize the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for chemical reactions. d-nb.infodntb.gov.ua Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding and electronic interactions within the molecule. nih.gov
The following table summarizes key parameters obtained from DFT calculations and their significance.
| DFT Parameter | Significance |
| Optimized Geometry | Provides the most stable 3D structure of the molecule. |
| HOMO/LUMO Energies | The Highest Occupied and Lowest Unoccupied Molecular Orbital energies indicate the molecule's ability to donate or accept electrons, respectively. The energy gap is related to chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface, identifying sites for electrophilic and nucleophilic attack. |
| Natural Bond Orbital (NBO) Analysis | Describes the bonding in terms of localized orbitals and charge distribution, revealing hyperconjugative and steric interactions. |
The chroman ring, being a dihydropyran fused to a benzene (B151609) ring, can adopt several conformations, typically half-chair or sofa forms. acs.org The presence of bulky substituents at the C3 position, namely the formyl and the tert-butylcarbamate (B1260302) groups, will significantly influence the conformational preference of the ring. Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers.
The tert-butoxycarbonyl (Boc) protecting group itself has conformational flexibility, with the urethane (B1682113) amide bond capable of adopting both cis and trans conformations. wikipedia.org The rotational barriers around the C-N and C-C bonds connecting the substituents to the chroman ring can also be calculated to understand the dynamic behavior of the molecule. uisek.edu.ecmdpi.com
Furthermore, stereoelectronic effects, such as the anomeric effect, can play a role in determining the preferred conformation. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to prefer an axial orientation over the sterically less hindered equatorial position. wikipedia.orgrsc.orgscripps.eduyoutube.com In the case of the chroman ring, interactions between the lone pairs of the ring oxygen and the antibonding orbitals of the substituents at C2 (and potentially C3) can influence the ring's pucker and the orientation of the substituents.
The table below details the aspects of conformational analysis for this molecule.
| Conformational Feature | Description | Methods of Analysis |
| Chroman Ring Pucker | The dihydropyran ring can exist in various non-planar conformations, such as half-chair, sofa, or twist-boat. | Potential energy surface scans by varying key dihedral angles. |
| Substituent Orientation | The formyl and tert-butylcarbamate groups at the C3 position can adopt different spatial arrangements relative to the ring. | Torsional energy profiles and analysis of steric and electronic interactions. |
| tert-Butoxycarbonyl Group Conformation | The C-N amide bond of the carbamate (B1207046) can be either cis or trans. | Calculation of the relative energies of the cis and trans conformers. |
| Anomeric Effects | Potential stabilizing interactions between the ring oxygen's lone pairs and the antibonding orbitals of adjacent substituents. wikipedia.orgrsc.orgscripps.eduyoutube.com | NBO analysis to quantify hyperconjugative interactions. |
Molecular Dynamics Simulations for Solvent and Catalytic Effects
For this compound, MD simulations could elucidate:
Solvent Shell Structure: How solvent molecules (e.g., water, methanol (B129727), or aprotic solvents) arrange themselves around the carbamate and formyl groups, and how this organization impacts the compound's stability and reactivity.
Conformational Preferences: The chroman ring and the tert-butyl carbamate group have distinct conformational possibilities. MD simulations can predict the most stable conformations in different solvents and their relative energies.
Catalyst Interactions: In a catalytic reaction, MD simulations can model the dynamic approach of a catalyst to the substrate, revealing key interactions and the energetic landscape of the catalytic cycle.
These simulations would typically employ force fields like AMBER, CHARMM, or GROMOS, with parameters specifically developed or adapted for the chroman and carbamate moieties.
Prediction of Spectroscopic Parameters (beyond basic identification)
Computational methods can predict various spectroscopic parameters with a high degree of accuracy, offering a powerful complement to experimental data. Beyond routine spectral predictions for identification, advanced calculations can probe more subtle electronic and structural features.
Table 1: Computationally Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Computational Method | Potential Insights |
|---|---|---|---|
| Vibrational Circular Dichroism (VCD) | VCD Spectra | Density Functional Theory (DFT) with a chiral basis set (e.g., B3LYP/6-31G(d)) | Determination of absolute configuration by comparing experimental and calculated spectra. |
| Electronic Circular Dichroism (ECD) | ECD Spectra | Time-Dependent DFT (TD-DFT) | Probing the electronic transitions and stereochemistry of the chromophore. |
These theoretical predictions are instrumental in assigning the absolute stereochemistry of chiral molecules and understanding their electronic structure.
Theoretical Understanding of Stereoselectivity
The synthesis of a molecule with a quaternary stereocenter, such as this compound, presents a significant challenge. Understanding the origin of stereoselectivity is paramount for developing efficient synthetic routes.
Origin of Enantioselectivity and Diastereoselectivity
The stereochemical outcome of a reaction is determined by the relative activation energies of the competing diastereomeric transition states. Theoretical calculations, particularly using Density Functional Theory (DFT), are essential for locating and calculating the energies of these transition states.
For the synthesis of this compound, theoretical models would focus on:
Transition State Geometries: Identifying the precise three-dimensional arrangement of atoms in the transition state leading to each stereoisomer.
Energy Decomposition Analysis: Breaking down the interaction energy between the substrate and the catalyst into electrostatic, steric, and orbital components to understand the driving forces for selectivity.
Non-covalent Interactions: Quantifying the role of hydrogen bonding, van der Waals forces, and π-stacking in stabilizing the favored transition state.
Chiral Catalyst-Substrate Interactions
In an asymmetric synthesis, the chiral catalyst forms a transient complex with the substrate, creating a chiral environment that directs the approach of the incoming reagent.
Table 2: Key Interactions in a Hypothetical Catalytic System
| Type of Interaction | Description | Significance for Stereoselectivity |
|---|---|---|
| Hydrogen Bonding | Between a donor on the catalyst and the carbamate or formyl oxygen of the substrate. | Orients the substrate in a specific conformation, exposing one face to the reagent. |
| Steric Repulsion | Between bulky groups on the catalyst and the substrate. | Disfavors the formation of the transition state leading to the minor stereoisomer. |
Computational modeling of these interactions allows for the rational design of more effective and selective catalysts. By understanding the intricate details of the catalyst-substrate complex, chemists can modify the catalyst structure to amplify the desired stereochemical outcome.
Role As a Building Block in Complex Chemical Synthesis
Applications in Natural Product Synthesis
The chroman motif is a core structural element in a multitude of biologically active natural products. The subject compound serves as a key intermediate in the stereoselective synthesis of these complex molecules and their analogues.
Key Intermediate in the Synthesis of Chroman-Containing Natural Products
While direct literature detailing the use of tert-butyl (3-formylchroman-3-yl)carbamate in the total synthesis of specific chroman-containing natural products is not extensively available, its potential as a key intermediate is evident. The chroman skeleton is present in a variety of natural products with diverse biological activities. The functional handles on this compound, namely the formyl and the carbamate (B1207046) groups, allow for the elaboration of the molecule to achieve the complexity of these natural targets. For instance, the formyl group can undergo various nucleophilic additions, reductions, or oxidations, while the carbamate can be deprotected to reveal a primary amine for further functionalization.
Design of Analogues based on Natural Product Scaffolds
The development of analogues of natural products is a crucial aspect of medicinal chemistry, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties. The structural features of this compound make it an ideal starting material for the design and synthesis of novel analogues based on chroman-containing natural product scaffolds. The ability to modify the formyl and amino groups allows for the systematic exploration of the structure-activity relationships of these natural products.
Contributions to Synthetic Methodology Development
The unique reactivity of this compound has spurred the development of innovative synthetic methods, particularly in the areas of carbocyclization, heterocyclization, and asymmetric synthesis.
Development of Novel Carbocyclization and Heterocyclization Strategies
The chroman framework itself is a product of heterocyclization. Further synthetic transformations starting from this compound can lead to the development of novel carbocyclic and heterocyclic ring systems. The formyl group can participate in intramolecular aldol (B89426) reactions, Wittig-type reactions, or reductive aminations, which can be key steps in the construction of fused or spirocyclic ring systems. These strategies are instrumental in building molecular complexity from a readily accessible starting material.
Advancements in Asymmetric Synthesis Utilizing the Chroman Scaffold
The inherent chirality of the chroman scaffold in this compound makes it a valuable tool in asymmetric synthesis. The development of stereoselective methods for the synthesis of polysubstituted chiral chromans is an active area of research. Organocatalytic methods, such as oxa-Michael-nitro-Michael domino reactions, have been successfully employed to synthesize highly substituted chromans with excellent enantioselectivities. The presence of the functional groups at the C3 position of the subject compound provides a handle for diastereoselective transformations, further advancing the field of asymmetric synthesis.
Construction of Complex Polyfunctionalized Molecules
The dual functionality of this compound, with both an electrophilic aldehyde and a nucleophilic amine (after deprotection), makes it a powerful synthon for the construction of complex polyfunctionalized molecules. This allows for a divergent synthetic approach where a single intermediate can be transformed into a variety of complex products through different reaction pathways. The ability to introduce additional functional groups and stereocenters in a controlled manner is a testament to the synthetic utility of this versatile building block.
Integration into Multi-Step Total Synthesis Programs
A comprehensive review of the scientific literature indicates that this compound has not yet been documented as a key intermediate in published total synthesis campaigns of natural products or complex pharmaceuticals. However, its structural attributes strongly suggest its potential as a powerful building block for such endeavors. The compound's bifunctional nature—possessing both an electrophilic aldehyde and a protected amine on a quaternary center within a medicinally relevant chroman framework—positions it as an ideal starting point for the stereocontrolled synthesis of complex molecules.
To illustrate its potential, a hypothetical total synthesis of a complex chroman-containing target, "Chroman-Core Compound X," is outlined below. This hypothetical target is designed to contain features often found in bioactive molecules, such as an extended side chain with additional stereocenters and functional groups suitable for further biological investigation.
Hypothetical Synthetic Route to "Chroman-Core Compound X"
The synthetic strategy leverages the aldehyde of this compound as a handle for chain elongation via a Wittig reaction, followed by a series of transformations to build further complexity.
Step 1: Wittig Olefination for Chain Elongation
The synthesis commences with the extension of the carbon skeleton at the C3 position. A Wittig reaction is an excellent choice for this transformation, converting the formyl group into an alkene with control over the geometry of the double bond. Using a stabilized ylide, such as (triphenylphosphoranylidene)acetate, would selectively produce the (E)-alkene.
Table 1: Wittig Reaction of this compound
| Entry | Reactant | Reagents and Conditions | Product | Hypothetical Yield |
| 1 | This compound | Ethyl (triphenylphosphoranylidene)acetate, Toluene, 80 °C, 12 h | Ethyl (E)-3-(3-((tert-butoxycarbonyl)amino)chroman-3-yl)acrylate | 90% |
Step 2: Asymmetric Dihydroxylation and Protection
To introduce new stereocenters, the newly formed alkene can undergo an asymmetric dihydroxylation. The Sharpless asymmetric dihydroxylation is a reliable method for this purpose, allowing for the enantioselective formation of a diol. Subsequent protection of the diol, for instance as an acetonide, prevents unwanted side reactions in later steps.
Table 2: Dihydroxylation and Protection
| Entry | Reactant | Reagents and Conditions | Product | Hypothetical Yield |
| 2 | Ethyl (E)-3-(3-((tert-butoxycarbonyl)amino)chroman-3-yl)acrylate | 1. AD-mix-β, t-BuOH/H₂O, 0 °C, 24 h2. 2,2-Dimethoxypropane, p-TsOH (cat.), Acetone, rt, 4 h | Ethyl 2,3-dihydroxy-3-(3-((tert-butoxycarbonyl)amino)chroman-3-yl)propanoate (as acetonide) | 85% (over 2 steps) |
Step 3: Ester Reduction and Functional Group Interconversion
The ester group is then reduced to a primary alcohol using a mild reducing agent like lithium borohydride (B1222165) to avoid affecting the Boc group. This alcohol can then be converted into a leaving group, such as a tosylate, to prepare for the introduction of a nitrogen-containing moiety.
Table 3: Reduction and Tosylation
| Entry | Reactant | Reagents and Conditions | Product | Hypothetical Yield |
| 3 | Ethyl 2,3-dihydroxy-3-(3-((tert-butoxycarbonyl)amino)chroman-3-yl)propanoate (as acetonide) | 1. LiBH₄, THF, 0 °C to rt, 6 h2. TsCl, Pyridine, 0 °C to rt, 12 h | ((4S,5R)-5-(3-((tert-butoxycarbonyl)amino)chroman-3-yl)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | 88% (over 2 steps) |
Step 4: Azide (B81097) Introduction and Final Deprotections
An azide group can be introduced via an SN2 reaction with sodium azide. The azide serves as a precursor to a primary amine. The final steps of the synthesis would involve the simultaneous deprotection of the Boc group and the acetonide under acidic conditions, followed by the reduction of the azide to an amine, for instance, via a Staudinger reaction or catalytic hydrogenation, to yield the target "Chroman-Core Compound X."
Table 4: Azide Formation and Deprotection/Reduction Cascade
| Entry | Reactant | Reagents and Conditions | Product | Hypothetical Yield |
| 4 | ((4S,5R)-5-(3-((tert-butoxycarbonyl)amino)chroman-3-yl)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | 1. NaN₃, DMF, 60 °C, 12 h2. TFA, CH₂Cl₂, rt, 2 h3. PPh₃, THF/H₂O, rt, 8 h | (2R,3R)-1,3-Diamino-4-(3-aminochroman-3-yl)butane-1,2-diol ("Chroman-Core Compound X") | 75% (over 3 steps) |
This hypothetical sequence demonstrates how this compound can serve as a potent starting material. Its pre-installed, protected amino group and the reactive aldehyde on a quaternary center of a chroman ring provide a streamlined entry into complex, polyfunctionalized molecules that would be of significant interest in medicinal chemistry and drug discovery programs.
Advanced Structural Elucidation and Stereochemical Assignment
Determination of Absolute Configuration of Chiral Centers
The C3 position of the chroman ring is a quaternary chiral center, meaning its absolute configuration (R or S) must be unambiguously determined. This is achieved by correlating experimental chiroptical data with high-level computational models.
Chiroptical techniques are indispensable for assigning the absolute configuration of chiral molecules by measuring the differential interaction of left and right circularly polarized light.
Electronic Circular Dichroism (ECD): This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute configuration. For tert-Butyl (3-formylchroman-3-yl)carbamate, the ECD spectrum is dominated by electronic transitions associated with its chromophores: the substituted benzene (B151609) ring, the formyl group, and the carbamate (B1207046) moiety.
The modern approach to assigning absolute configuration involves a synergistic combination of experimental ECD measurement and theoretical calculation. hilarispublisher.com The process typically involves:
Conformational Search: Identifying all low-energy conformers of both the (R)- and (S)-enantiomers.
Quantum Chemical Calculations: Using Time-Dependent Density Functional Theory (TD-DFT), the ECD spectra for all significant conformers are calculated. nih.gov
Spectral Averaging: The individual spectra are averaged based on the Boltzmann population of each conformer at a given temperature.
Comparison: The resulting theoretical ECD spectrum for each enantiomer is compared with the experimental spectrum. A match between the experimental and the calculated spectrum allows for the unequivocal assignment of the absolute configuration. acs.org
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org While closely related to ECD, ORD curves can provide complementary information. The sign and magnitude of the specific rotation, particularly near an absorption band (the Cotton effect), are characteristic of the stereochemistry. nih.gov For complex molecules like chroman derivatives, ORD analysis is often supported by computational predictions to correlate the observed rotation with a specific absolute configuration. nih.govnih.gov
Table 1: Key Chromophores and Expected Electronic Transitions
| Chromophore | Electronic Transition(s) | Expected Wavelength Region (nm) | Contribution to Chiroptical Spectra |
| Benzene Ring | π → π | 200-280 | Strong Cotton effects, sensitive to substitution and ring conformation. |
| Formyl Group (C=O) | n → π | 280-320 | Weaker, but stereochemically informative, Cotton effect. |
| Carbamate Group (O-C=O) | n → π* | 210-230 | Contributes to the overall ECD/ORD profile. |
While NMR is primarily used for determining connectivity, advanced experiments can provide crucial data for stereochemical and conformational assignment.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique identifies protons that are close in space (typically < 5 Å), regardless of their bonding connectivity. For this compound, NOESY can reveal the relative orientation of the substituents at the C3 position. For instance, correlations between the formyl proton and specific protons on the chroman ring (e.g., H2 or H4 protons) would help define the molecule's preferred conformation, which is intrinsically linked to its stereochemistry.
Detailed Conformational Analysis
The non-planar dihydropyran ring of the chroman skeleton can adopt several conformations. The bulky tert-butylcarbamate (B1260302) and formyl groups at the C3 position significantly influence this conformational landscape.
In solution, the molecule likely exists as a dynamic equilibrium of multiple conformers. The dihydropyran ring can adopt various conformations, such as half-chair or twist-boat forms. For substituted six-membered rings, there is a strong preference for bulky substituents to occupy pseudo-equatorial positions to minimize sterically unfavorable 1,3-diaxial interactions. masterorganicchemistry.com
In the case of this compound, the equilibrium will be determined by the relative steric demands of the formyl and tert-butylcarbamate groups. Computational modeling, combined with variable-temperature NMR studies, can be used to quantify the energy differences between conformers and determine their relative populations in solution. researchgate.net This information is critical, as the experimentally observed properties (e.g., NMR chemical shifts, ECD spectra) are a Boltzmann-weighted average of all contributing conformers. researchgate.net
Single-crystal X-ray crystallography provides the most definitive picture of a molecule's structure in the solid state. While providing basic data like bond lengths and angles, its true research value lies in revealing the subtle interplay of forces that dictate the preferred conformation and packing in the crystal lattice. researchgate.net
For related tert-butyl carbamate compounds, crystallographic studies have often revealed the formation of intermolecular hydrogen bonds. researchgate.netnih.gov In this compound, the N-H proton of the carbamate is a hydrogen bond donor, while the carbonyl oxygens of the carbamate and formyl groups are potential acceptors. This can lead to the formation of dimeric structures or extended hydrogen-bonding networks in the solid state, which lock the molecule into a single, well-defined conformation. nih.gov Analysis of this conformation provides invaluable experimental data to validate the results of theoretical conformational searches. rsc.org
Investigation of Isomerism
Beyond its chirality, the molecule can exhibit other forms of isomerism that are crucial to its chemical behavior.
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. wikipedia.org The presence of a formyl group adjacent to the C3 stereocenter introduces the possibility of keto-enol tautomerism. byjus.comtgc.ac.in The aldehyde (keto) form can exist in equilibrium with its corresponding enol form (C(OH)=CH), which would create a new double bond and a hydroxyl group.
While the keto form of simple aldehydes is typically overwhelmingly favored, the stability of the enol tautomer can be influenced by factors such as solvent and potential intramolecular hydrogen bonding. Spectroscopic techniques like NMR and IR can be used to detect the presence of the minor enol tautomer, if it exists in any significant population. amazonaws.com
Figure 1: Potential Keto-Enol Tautomerism
Rotational isomerism (or atropisomerism) occurs when rotation around a single bond is hindered, leading to stable or semi-stable conformers (rotamers). In this compound, the C-N bond of the carbamate group has partial double-bond character due to resonance, which restricts free rotation. nih.gov
This can give rise to distinct syn and anti rotamers, which may be observable as separate species on the NMR timescale, particularly at low temperatures. rsc.orgnih.gov The interconversion barrier between these rotamers can be determined using dynamic NMR (D-NMR) experiments by analyzing the coalescence of signals as the temperature is increased. Understanding this rotational behavior is important as the different rotamers may exhibit distinct chemical reactivity and biological activity. nih.gov
Future Research Directions and Unresolved Challenges
Exploration of Novel and Sustainable Synthetic Routes
Key areas for investigation include:
Cascade Radical Cyclizations: Metal-free cascade radical cyclizations, which can form multiple bonds in a single operation, represent a promising avenue. researchgate.net Investigating the reaction of precursors like 2-(allyloxy)arylaldehydes with suitable radical partners could provide a direct route to the functionalized chroman skeleton.
Organocatalytic Strategies: The use of small organic molecules as catalysts to promote intramolecular oxa-Michael additions could offer a powerful method for ring construction with potential for stereocontrol.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reactions such as base-mediated aldol (B89426) condensations followed by intramolecular cyclization in the synthesis of related chroman-4-ones, often leading to higher yields and shorter reaction times. nih.gov Adapting such energy-efficient techniques for the synthesis of the target compound is a logical next step.
Biocatalytic Methods: Employing enzymes for key bond-forming steps could provide highly selective and environmentally benign synthetic pathways.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Cascade Radical Cyclization | High atom economy; formation of multiple bonds in one pot; metal-free conditions. | Control of regioselectivity; precursor availability; optimization of radical initiation. |
| Organocatalytic Oxa-Michael Addition | Avoidance of toxic metals; potential for enantioselectivity; mild reaction conditions. | Catalyst loading and turnover; substrate scope; control over the quaternary center. |
| Microwave-Assisted Synthesis | Rapid reaction times; improved yields; enhanced reaction control. | Scale-up limitations; potential for side reactions at high temperatures. |
| Biocatalysis / Chemoenzymatic Routes | High stereoselectivity; green reaction media (e.g., water); mild conditions. researchgate.net | Enzyme discovery and engineering; substrate specificity; operational stability. |
Development of Highly Enantio- and Diastereoselective Transformations
The C3 position of the target molecule is a quaternary stereocenter, and the development of methods to control its absolute configuration is paramount for its potential use in medicinal chemistry. Asymmetric synthesis of this scaffold remains a significant unresolved challenge. Future research must focus on transformations that can set this stereocenter with high levels of enantio- and diastereoselectivity.
Promising research directions include:
Chiral Catalysis: The use of chiral catalysts, such as chiral phosphoric acids or bifunctional aminothioureas, in intramolecular aza- and oxa-Michael reactions could facilitate the enantioselective formation of the chroman ring. organic-chemistry.orgnih.gov
Asymmetric Aldol Reactions: Strategies utilizing asymmetric aldol reactions to set stereogenic centers prior to cyclization could provide precise control. nih.govnih.gov This approach would involve the synthesis of a linear precursor where the stereochemistry is installed, followed by a diastereoselective ring-closing reaction.
Chiral Auxiliary-Mediated Synthesis: The temporary incorporation of a chiral auxiliary could guide the stereochemical outcome of the key bond-forming reactions, followed by its subsequent removal.
Innovative Applications as a Core Scaffold in Chemical Synthesis
The dual functionality of tert-butyl (3-formylchroman-3-yl)carbamate makes it an exceptionally versatile scaffold for the synthesis of diverse compound libraries. The aldehyde can serve as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the Boc-protected amine, upon deprotection, provides a site for further derivatization.
Future applications could leverage this structure for:
Peptidomimetics: The chroman framework can serve as a rigid scaffold to mimic peptide secondary structures like β-turns, a strategy successfully employed with related chroman-4-ones. gu.se The amine and aldehyde functionalities provide orthogonal handles for attaching amino acid side chains.
Drug Discovery Libraries: The aldehyde is a gateway to numerous chemical transformations, including reductive amination, Wittig reactions, aldol condensations, and the formation of imines and oximes. This allows for the rapid generation of a wide array of derivatives for screening against various biological targets.
Fragment-Based Drug Design: The molecule itself can act as a complex fragment for screening, with subsequent elaboration guided by structural biology data.
| Functional Group | Potential Transformations | Resulting Structures |
| Formyl (Aldehyde) | Reductive Amination, Wittig Olefination, Grignard Addition, Cyanohydrin Formation | Substituted amines, Alkenes, Secondary alcohols, α-Hydroxy nitriles |
| Boc-Carbamate | Acid-catalyzed deprotection | Primary amine for amidation, sulfonylation, alkylation |
Mechanistic Unraveling of Complex Reaction Systems
A deep mechanistic understanding of the reactions used to synthesize and derivatize this compound is essential for optimizing reaction conditions and controlling selectivity. Many of the proposed advanced synthetic methods, such as cascade reactions, involve complex pathways that are not fully understood.
Key unresolved questions for future investigation include:
Transition State Analysis: For enantioselective transformations, computational modeling (e.g., DFT calculations) of transition states will be crucial to understand the origins of stereoselectivity and to design more effective catalysts.
Reaction Kinetics: Detailed kinetic studies can help elucidate reaction pathways, identify rate-determining steps, and optimize conditions to minimize side product formation.
Intermediate Trapping: Experimental techniques, such as in-situ spectroscopy and trapping experiments, can provide direct evidence for the existence of key reactive intermediates, such as ylides or radicals, in proposed reaction mechanisms. nih.gov
Integration with Automated Synthesis and Flow Chemistry Platforms
To accelerate the exploration of the chemical space around this scaffold, future research should aim to integrate its synthesis with high-throughput technologies. Automated synthesis platforms and flow chemistry offer significant advantages over traditional batch processing.
Automated Synthesis: Once a robust synthetic route is established, it can be adapted for automated platforms to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. nih.gov
Flow Chemistry: Performing key synthetic steps in a continuous flow reactor can improve safety, reproducibility, and scalability. Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities. This is particularly relevant for reactions involving unstable intermediates or hazardous reagents.
Design and Synthesis of Advanced Scaffolds Derived from this compound
Beyond its direct use, the title compound is an ideal starting point for the design and synthesis of more complex, multi-cyclic, and conformationally constrained scaffolds. The strategic manipulation of its functional groups can lead to novel molecular architectures with unique three-dimensional shapes.
Future directions in this area could involve:
Intramolecular Pictet-Spengler or Bischler-Napieralski type reactions: After converting the formyl group to an appropriate precursor, intramolecular cyclization onto the aromatic ring could generate novel fused polyheterocyclic systems.
Multi-component Reactions: Using the deprotected amine and the aldehyde in multi-component reactions (e.g., Ugi or Passerini reactions) would allow for the rapid assembly of complex structures from simple building blocks.
Ring-Expansion or Contraction: Chemical manipulation of the pyran ring could lead to scaffolds with different ring sizes, expanding the available structural diversity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl (3-formylchroman-3-yl)carbamate, and how are intermediates characterized?
- Methodology : The synthesis typically involves carbamate protection of an amine group followed by formylation. For example, tert-butyl carbamates are often synthesized via Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under inert conditions . Post-synthesis, intermediates are characterized using NMR (¹H/¹³C), mass spectrometry (MS), and HPLC. Crystallographic validation via SHELX software ensures structural accuracy .
Q. How is the stability of this compound assessed under varying storage conditions?
- Methodology : Stability studies involve storing the compound at different temperatures (e.g., -20°C, 4°C, room temperature) and humidity levels. Degradation is monitored via TLC, NMR, or LC-MS over weeks. Accelerated stability testing (e.g., 40°C/75% RH) can predict long-term behavior. Evidence from Safety Data Sheets (SDS) suggests tert-butyl carbamates are generally stable but sensitive to strong acids/bases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of tert-Butyl carbamate derivatives?
- Methodology :
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and ligands (BINAP) enhance coupling reactions .
- Solvents : Polar aprotic solvents (e.g., DMAc, THF) improve solubility in nucleophilic substitutions .
- Temperature : Controlled heating (e.g., 80–100°C) minimizes side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures purity .
Q. What strategies address stereochemical challenges during the synthesis of tert-Butyl carbamate derivatives?
- Methodology :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured amines) .
- Asymmetric Catalysis : Chiral catalysts (e.g., BINAP-metal complexes) control stereochemistry in cycloadditions .
- Analytical Validation : Chiral HPLC or circular dichroism (CD) confirms enantiomeric excess .
Q. How do researchers resolve contradictions in spectroscopic data for tert-Butyl carbamate derivatives?
- Methodology :
- Cross-Validation : Compare NMR/MS data with computational predictions (e.g., DFT calculations).
- Dynamic Effects : Variable-temperature NMR identifies conformational exchange broadening signals.
- Impurity Profiling : LC-MS/MS detects trace byproducts from incomplete reactions or degradation .
Advanced Mechanistic and Biological Questions
Q. What mechanistic insights explain unexpected reactivity in tert-Butyl carbamate derivatives?
- Methodology :
- Kinetic Studies : Rate determination via in situ IR or UV-Vis spectroscopy.
- Isotope Labeling : ¹⁸O/²H tracing identifies reaction pathways (e.g., formyl group transfer).
- Computational Modeling : DFT studies (Gaussian, ORCA) map transition states and intermediates .
Q. How is the biological activity of this compound evaluated in enzymatic assays?
- Methodology :
- Enzyme Inhibition : IC₅₀ determination via fluorogenic substrates (e.g., serine proteases).
- Covalent Binding Assays : LC-MS/MS detects adducts formed with active-site nucleophiles (e.g., cysteine residues).
- Cell-Based Studies : Cytotoxicity profiling (MTT assay) and target engagement (Western blot) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
